4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under reflux conditions in ethanol.
Attachment of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with piperazine under basic conditions.
Coupling with pyrimidine: The final step involves coupling the piperazine derivative with a pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also act as kinase inhibitors but have different structural features.
Thioglycoside derivatives: These compounds share some biological activities but differ in their chemical structure.
Uniqueness
4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core with piperazine and pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N9O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[4-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C17H21N9O/c1-2-18-17(26-7-9-27-10-8-26)22-14(1)24-3-5-25(6-4-24)16-13-11-21-23-15(13)19-12-20-16/h1-2,11-12H,3-10H2,(H,19,20,21,23) |
InChI Key |
AMCICOBSDVXKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=NC5=C4C=NN5 |
Origin of Product |
United States |
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